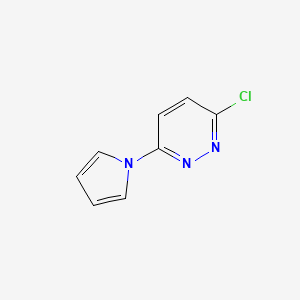

3-Chloro-6-pyrrol-1-yl-pyridazine

Übersicht

Beschreibung

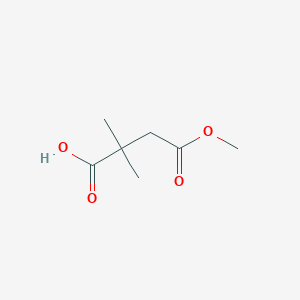

3-Chloro-6-pyrrol-1-yl-pyridazine (3CPP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a five-membered ring system containing a nitrogen atom and a chlorine atom. 3CPP has been studied for its ability to form stable complexes with metal ions and its potential use as a ligand in coordination chemistry. Additionally, 3CPP has been studied for its biological activity, with research suggesting that it may have potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Microwave-assisted Synthesis

A study by Hoogenboom et al. (2006) focuses on the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, showcasing their potential in forming metal-coordinating complexes which self-assemble into gridlike structures with copper(I) or silver(I) ions. This method accelerates the cycloaddition of acetylenes to tetrazine, providing an alternative synthesis route for substituted pyridazines (Hoogenboom, Moore, & Schubert, 2006).

Crystal Structure and DFT Calculations

Sallam et al. (2021) reported the synthesis, crystal structure, and DFT calculations of triazole pyridazine derivatives, highlighting their anti-tumor and anti-inflammatory properties. The study provides a comprehensive analysis of molecular structures and interactions, which could be beneficial for designing more effective compounds (Sallam et al., 2021).

Corrosion Inhibition

Olasunkanmi et al. (2018) explored the corrosion inhibition capabilities of certain 3-chloropyridazine derivatives for mild steel in acidic environments. The derivatives exhibited mixed-type inhibition properties, protecting steel surfaces from corrosion, which might be useful in industrial applications (Olasunkanmi, Mashuga, & Ebenso, 2018).

Anticonvulsive Properties

Druey et al. (1954) investigated pharmacological properties of various pyridazines, identifying some with significant anticonvulsive effects. This early research underscores the potential of pyridazine derivatives in medicinal chemistry, particularly in developing anticonvulsive therapies (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

Green Synthesis and Molecular Docking

Chaudhry et al. (2017) demonstrated the green synthesis of pyrazolylpyridazine amines, which were found to inhibit yeast α-glucosidase effectively, particularly highlighting one derivative as a potent inhibitor. This study not only emphasizes the environmental benefits of green chemistry but also the therapeutic potential of these compounds (Chaudhry et al., 2017).

Wirkmechanismus

Mode of Action

The mode of action of 3-Chloro-6-pyrrol-1-yl-pyridazine It is likely that the compound interacts with its targets in a way that alters their function, but the specifics of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

The biochemical pathways affected by 3-Chloro-6-pyrrol-1-yl-pyridazine As research progresses, it is expected that the compound’s effects on various biochemical pathways will be elucidated .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chloro-6-pyrrol-1-yl-pyridazine Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Eigenschaften

IUPAC Name |

3-chloro-6-pyrrol-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIVORYEWIDSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507298 | |

| Record name | 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-pyrrol-1-yl-pyridazine | |

CAS RN |

5096-76-4 | |

| Record name | 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)

![3-[(4-Aminobutyl)amino]propanenitrile](/img/structure/B1590066.png)

![2-Bromoimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1590078.png)